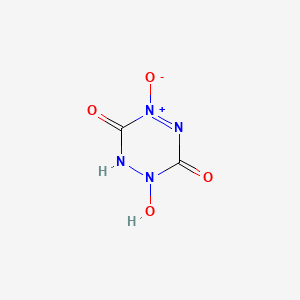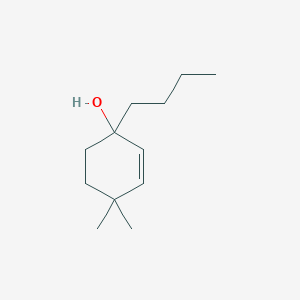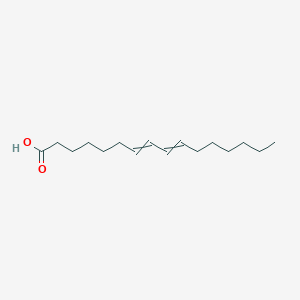
Hexadeca-7,9-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-7,9-dienoic acid is a long-chain fatty acid with the molecular formula C16H28O2. It is characterized by the presence of two double bonds located at the 7th and 9th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadeca-7,9-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where a suitable precursor undergoes a series of reactions to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts, such as palladium or nickel, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical processes. These processes often involve the use of renewable resources, such as plant oils, which are subjected to catalytic hydrogenation and subsequent dehydrogenation to introduce the double bonds. The industrial production methods are designed to be efficient and cost-effective, ensuring a high yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Hexadeca-7,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or osmium tetroxide, typically under mild conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is commonly used.
Substitution: Alcohols or amines in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide, are used for esterification or amidation reactions.
Major Products Formed:
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Hexadecanoic acid (palmitic acid).
Substitution: this compound esters or amides.
Aplicaciones Científicas De Investigación
Hexadeca-7,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of hexadeca-7,9-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Hexadeca-7,9-dienoic acid can be compared with other similar compounds, such as:
Hexadeca-5,9-dienoic acid: This compound has double bonds at the 5th and 9th positions, resulting in different chemical and biological properties.
Hexadeca-6,9-dienoic acid: With double bonds at the 6th and 9th positions, this compound exhibits unique reactivity and applications.
Hexadeca-7,10-dienoic acid: The double bonds at the 7th and 10th positions make this compound structurally similar but functionally distinct from this compound.
This compound stands out due to its specific double bond positions, which confer unique chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
182200-12-0 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
hexadeca-7,9-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-10H,2-6,11-15H2,1H3,(H,17,18) |
Clave InChI |
OCAQQOFHFABVOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
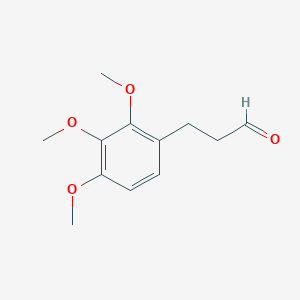
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
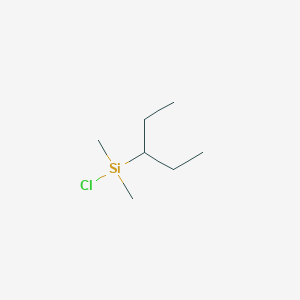
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
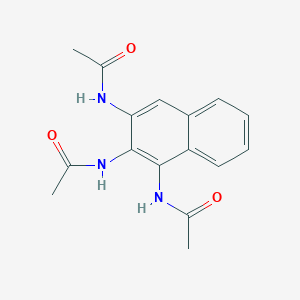
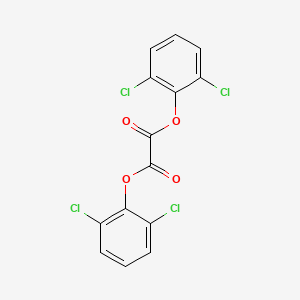
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
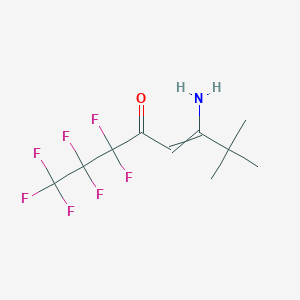
![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
